Tacrolimus, originally designated as FK506, is a macrolide lactone discovered in 1984 by the Fujisawa Pharmaceutical Company. [] It is produced by Streptomyces tsukubaensis, a soil fungus found in Japan. [] Tacrolimus is primarily recognized for its potent immunosuppressive properties. [] Its role in scientific research extends beyond transplantation, encompassing various fields like immunology, cell biology, and biochemistry. Tacrolimus serves as a valuable tool to investigate cellular signaling pathways, particularly those involved in T-cell activation and immune responses.
Tacrolimus monohydrate is classified as a macrolide immunosuppressant. It is derived from the fermentation of the bacterium Streptomyces tsukubaensis and is structurally related to ascomycin, another macrolide compound. Tacrolimus functions by inhibiting T-lymphocyte activation and proliferation, making it crucial in preventing organ rejection in transplant patients and managing various autoimmune conditions .
The biosynthesis of tacrolimus involves a hybrid synthesis pathway that combines type 1 polyketide synthases (PKS) and nonribosomal peptide synthases (NRPS). The process includes the following key steps:
The entire process is encoded by a cluster of 19 genes known as fkb genes.
Tacrolimus has a complex molecular structure characterized by a large lactone ring and multiple stereocenters. Its chemical formula is C_44H_69N_1O_12, with a molecular weight of approximately 804.0 g/mol. Key structural features include:
The structural complexity of tacrolimus allows it to interact specifically with various proteins involved in immune responses .
Tacrolimus undergoes various chemical reactions that are crucial for its therapeutic efficacy:
These reactions are influenced by environmental factors such as pH and temperature .
Tacrolimus exerts its immunosuppressive effects primarily through the inhibition of calcineurin, a phosphatase critical for T-cell activation. The detailed mechanism involves:
Tacrolimus monohydrate exhibits several important physical and chemical properties:
These properties influence its formulation strategies for effective drug delivery .
Tacrolimus monohydrate has several significant applications:
In addition to these applications, ongoing research explores novel formulations such as nanoparticles and micelles to enhance tacrolimus's bioavailability and therapeutic efficacy .
Fermentation broths contain structurally related impurities due to enzymatic promiscuity or chemical degradation. Major impurities include:
Yield enhancement strategies focus on metabolic engineering and additive supplementation:
Table 2: Major Impurities in Tacrolimus Fermentation Broths
Impurity | Molecular Formula | RRt (HPLC) | Structural Difference | Acceptance Limit (USP) |
---|---|---|---|---|
Ascomycin | C₄₃H₆₉NO₁₂ | 0.96 | C-21 ethyl group | ≤0.5% |
39,40-Dihydrotacrolimus | C₄₄H₇₁NO₁₂ | 0.87 | Saturated C-39/40 bond | ≤0.3% |
23,24-Anhydrotacrolimus | C₄₄H₆₇NO₁₁ | 1.68 | Dehydration at C-23/24 | ≤0.2% |
Tautomer I | C₄₄H₆₉NO₁₂ | 1.12 | Open hemiketal | N/A* |
Tautomer II | C₄₄H₆₉NO₁₂ | 1.05 | C-10 epimer | N/A* |
*Tautomers are equilibrium compounds exempt from specification limits [8].
Structural analogues target the C-21 and C-22 positions to modulate biological activity:
Purification exploits differential affinity of impurities for silver ions:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7